Mn-PDP Outperforms Fe-PDP by 10-Fold in Epoxidation Turnover Number Under Identical Ligand Architecture
In a direct head-to-head study using the identical (S,S)-PDP ligand scaffold, the manganese(II) complex [((S,S)-pdp)Mnᴵᴵ(OTf)₂] achieved a turnover number (TON) of up to 1000 for olefin epoxidation with H₂O₂/carboxylic acid, compared with a maximum TON of approximately 100 for the iron(II) analogue [((S,S)-pdp)Feᴵᴵ(OTf)₂] under its optimized conditions [1]. The Mn catalyst required only 0.1 mol % loading (vs. 1.0 mol % for Fe) to achieve epoxide yields of 99–100 % within 2.5 h at −30 °C, while delivering higher enantioselectivities for the same substrates (e.g., styrene epoxidation: 54 % ee for Mn vs. 16 % ee for Fe with acetic acid additive; 92 % ee for Mn vs. 39 % ee for Fe with 2-ethylhexanoic acid) [1][2].
| Evidence Dimension | Turnover number (TON) in asymmetric olefin epoxidation |
|---|---|
| Target Compound Data | Up to 1000 TON (Mn-PDP); 0.1 mol% catalyst; 99–100% epoxide yield; up to 93% ee |
| Comparator Or Baseline | Up to ~100 TON (Fe-PDP); 1.0 mol% catalyst; comparable yields; ee 16–54% for styrene |
| Quantified Difference | 10-fold higher TON for Mn-PDP; catalyst loading reduced by 10-fold; ee advantage ranging from 38 to 53 percentage points depending on substrate and acid additive |
| Conditions | H₂O₂ as terminal oxidant; carboxylic acid additives (acetic acid or 2-ethylhexanoic acid); −30 °C; 2.5 h reaction time |
Why This Matters
The 10-fold TON advantage and lower catalyst loading directly translate to reduced cost per catalytic turnover and higher productivity in preparative-scale asymmetric epoxidation, making the Mn-PDP system the economically preferred choice when the (S,S)-PDP ligand is deployed with manganese.
- [1] Lyakin, O. Y.; Ottenbacher, R. V.; Bryliakov, K. P.; Talsi, E. P. Asymmetric Epoxidations with H2O2 on Fe and Mn Aminopyridine Catalysts: Probing the Nature of Active Species by Combined Electron Paramagnetic Resonance and Enantioselectivity Study. ACS Catal. 2012, 2 (6), 1196–1202. https://doi.org/10.1021/cs300205n View Source
- [2] Lyakin, O. Y.; Ottenbacher, R. V.; Bryliakov, K. P.; Talsi, E. P. Asymmetric Epoxidations with H2O2 on Fe and Mn Aminopyridine Catalysts. ACS Catal. 2012, 2, 1196–1202 (Supporting Information, Table 1). PDF available at https://datapdf.com/asymmetric-epoxidations-with-h2o2-on-fe-and-mn-aminopyridinec47c18b712ab912e71c937cd8d48d27b16292.html View Source
